

Stability of Methyl phenylpropiolate under acidic and basic conditions

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Compound of Interest

Compound Name: Methyl phenylpropiolate

Cat. No.: B1582923

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Stability of Methyl Phenylpropiolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of **methyl phenylpropiolate** under acidic and basic conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected degradation pathways based on established principles of organic chemistry, including the acid-catalyzed hydration of alkynes and the base-catalyzed hydrolysis of esters (saponification). Furthermore, it details the standard experimental protocols for conducting forced degradation studies, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH), which are essential for the development of stability-indicating analytical methods. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of **methyl phenylpropiolate**, enabling them to design and execute robust stability studies.

Introduction

Methyl phenylpropiolate is an organic compound featuring both an ester functional group and a carbon-carbon triple bond (alkyne), making it susceptible to degradation under both acidic

and basic conditions. Understanding its stability profile is critical for its application in chemical synthesis, particularly in the pharmaceutical industry, where the purity and integrity of starting materials and intermediates are paramount. Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a molecule, potential degradation products, and informing the development of validated analytical methods to ensure product quality and safety.^{[1][2]}

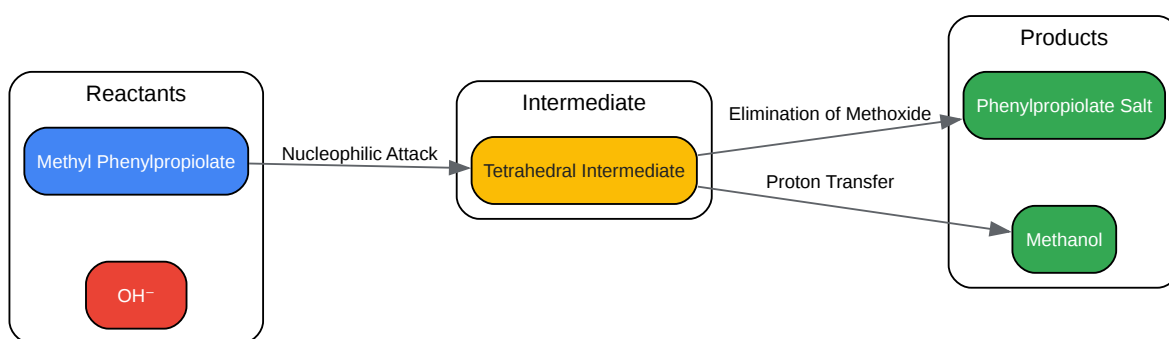
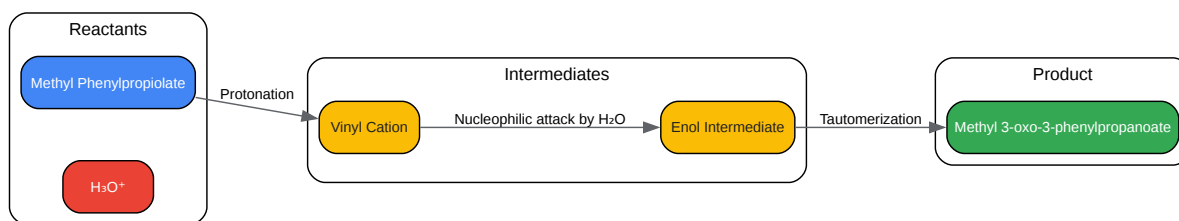
Predicted Stability and Degradation Pathways

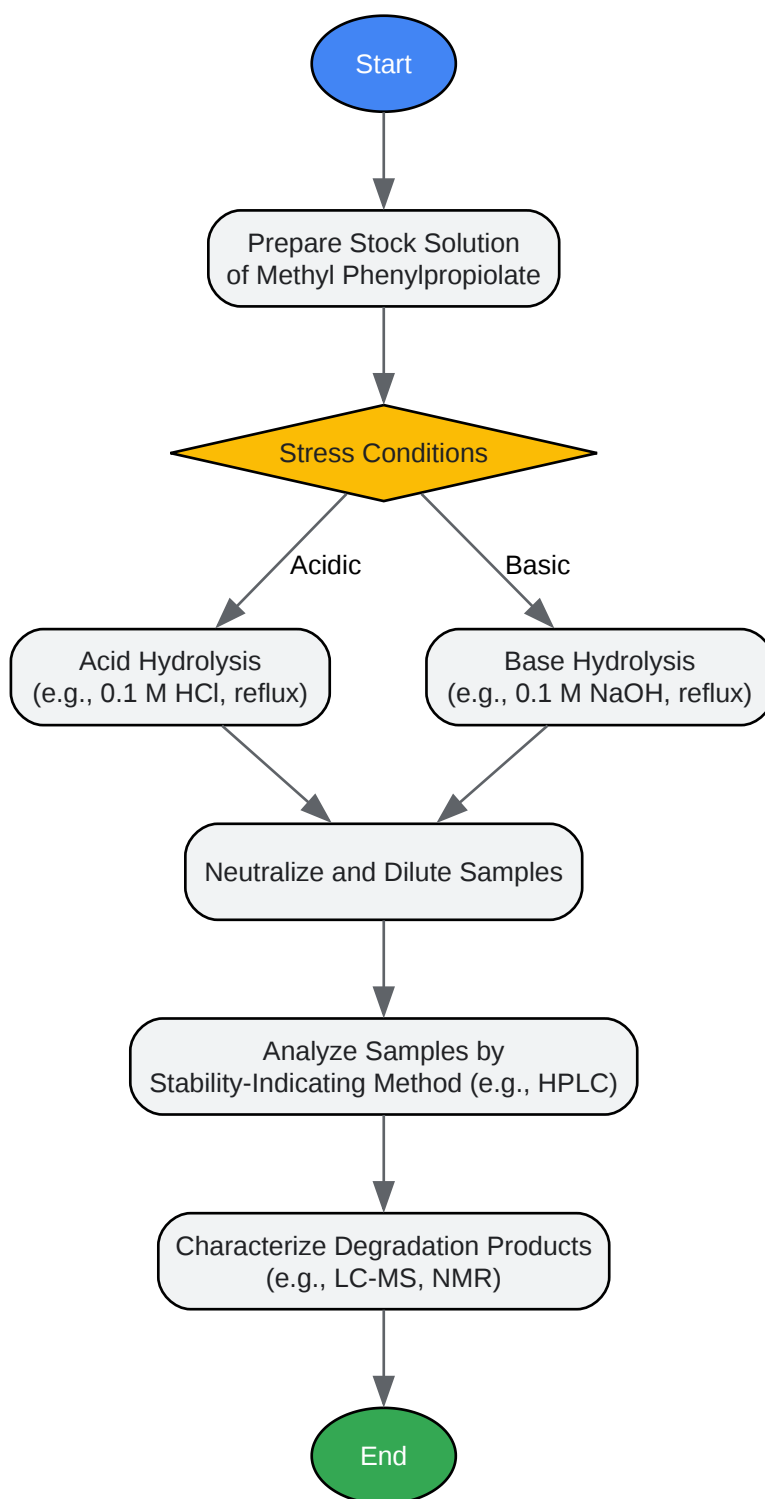
Based on the functional groups present in **methyl phenylpropiolate**, its stability is expected to be compromised in both acidic and basic environments.

Acidic Conditions

Under acidic conditions, the primary degradation pathway for **methyl phenylpropiolate** is anticipated to be the acid-catalyzed hydration of the alkyne bond.^{[3][4][5][6][7]} This reaction typically follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate.^{[3][4]} This enol is generally unstable and will rapidly tautomerize to the more stable keto form.^{[3][4][6][7]}

The expected degradation product under acidic conditions is therefore methyl 3-oxo-3-phenylpropanoate.





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